Product packaging for 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine(Cat. No.:CAS No. 1378873-91-6)

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine

Cat. No.: B2482836
CAS No.: 1378873-91-6
M. Wt: 195.61
InChI Key: JQDNGWPNYVBORB-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine (CAS 1378873-91-6) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound belongs to the pyridopyrimidine family, a privileged scaffold renowned for its diverse biological activities and presence in several therapeutic agents . Its primary research application is as a versatile synthetic building block. The presence of a reactive chlorine atom at the 4-position makes it a key precursor for nucleophilic aromatic substitution reactions, allowing researchers to introduce a wide range of amines and other functional groups to create targeted libraries of novel compounds . This compound serves as a core structure for developing molecules that interact with critical therapeutic targets, including various kinases, dihydrofolate reductase (DHFR), and biotin carboxylase . Pyridopyrimidine derivatives have shown substantial promise in areas such as oncology, with some, like Palbociclib and Vistusertib, advancing to clinical use or trials as kinase inhibitors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3O B2482836 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine CAS No. 1378873-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxypyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-5-2-6-7(9)11-4-12-8(6)10-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDNGWPNYVBORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378873-91-6
Record name 4-chloro-6-methoxypyrido[2,3-d]pyrimidine
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Synthetic Methodologies for the Pyrido 2,3 D Pyrimidine System

Classical and Contemporary Approaches to Pyrido[2,3-d]pyrimidine (B1209978) Ring Construction

The construction of the fused pyrido[2,3-d]pyrimidine ring system can be approached from two primary directions: by building a pyridine (B92270) ring onto an existing pyrimidine (B1678525) precursor or by forming a pyrimidine ring from a substituted pyridine derivative. jocpr.comnih.gov

A predominant strategy for synthesizing the pyrido[2,3-d]pyrimidine skeleton involves the annulation of a pyridine ring onto a pre-existing, appropriately substituted pyrimidine. jocpr.com This approach typically starts with a 4-aminopyrimidine (B60600) derivative. The pyridine ring is then formed by reacting the aminopyrimidine with reagents that can provide a two or three-carbon chain, which subsequently cyclizes. jocpr.comscispace.com

Commonly used pyrimidine precursors include 6-aminouracil (B15529) and its derivatives. researchgate.net These compounds react with a variety of electrophilic reagents, such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form the fused pyridine ring. jocpr.com For instance, the reaction between 6-aminouracil and acetylacetone (B45752) can yield a 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com To achieve the specific substitution pattern of 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine, one would theoretically start with a 4-amino-6-methoxypyrimidine (B42944) precursor, followed by cyclization and subsequent chlorination of the resulting 4-oxo group.

A summary of representative cyclization strategies is presented below.

Pyrimidine PrecursorReagent(s)ConditionsResulting Core StructureReference(s)
6-Aminouracil1,5-Diphenyl-1,4-pentadien-3-oneAcetic Acid7-Styrylpyrido[2,3-d]pyrimidine researchgate.net
6-Amino-1,3-dimethyluracilDimethyl acetylenedicarboxylate (DMAD)Protic Media5-Carboxamido-7-oxopyrido[2,3-d]pyrimidine jocpr.com
4-AminopyrimidinesAromatic Aldehydes, Active Methylene (B1212753) CompoundsCatalyst (e.g., L-proline)Substituted Pyrido[2,3-d]pyrimidines jocpr.com
5-Bromo-2,4-dichloropyrimidineCyclopentylamine, Crotonic AcidPalladium Catalysis, Intramolecular CyclizationSubstituted Pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov

An alternative, though less common, approach involves the construction of the pyrimidine ring onto a pre-existing pyridine scaffold. nih.gov This methodology requires a pyridine ring bearing reactive functional groups at the 2 and 3 positions, which can undergo cyclization with a one-carbon synthon to form the pyrimidine ring. For example, a 2-amino-3-cyanopyridine (B104079) derivative can be treated with reagents like formamide (B127407) or guanidine (B92328) to construct the fused pyrimidine ring, yielding a 4-aminopyrido[2,3-d]pyrimidine. nih.gov The synthesis of this compound via this route would necessitate a pyridine precursor with the methoxy (B1213986) group already in place at the correct position, followed by cyclization and functionalization to introduce the chloro group.

Targeted Synthesis of this compound and Analogues

Achieving the specific 4-chloro-6-methoxy substitution pattern often requires specialized techniques that control the regiochemistry of the reactions or employ efficient, convergent synthetic plans.

Regioselective synthesis is crucial for preparing specifically substituted pyrido[2,3-d]pyrimidines. A powerful strategy involves the selective functionalization of a pre-formed heterocyclic core. For instance, the synthesis of a closely related analogue, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, was achieved by the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide. researchgate.net This reaction proceeds with high regioselectivity, where only one chlorine atom is displaced by the ethoxy group. This demonstrates a viable pathway for introducing an alkoxy group at the C6 position while retaining a chloro group at the C4 position, which is directly applicable to the synthesis of the target 6-methoxy compound.

Further functionalization can be achieved through cross-coupling reactions. Methods like the Buchwald–Hartwig, Suzuki–Miyaura, and Sonogashira reactions, catalyzed by palladium or copper, allow for the introduction of a wide variety of substituents at specific positions on the pyrido[2,3-d]pyrimidine ring, particularly at the C4 position after converting it to a suitable leaving group. mdpi.com

Multicomponent reactions (MCRs) have emerged as highly efficient tools for the rapid assembly of complex molecular scaffolds like pyrido[2,3-d]pyrimidines in a single step. orgchemres.org These reactions combine three or more starting materials in a one-pot synthesis, offering advantages in terms of atom economy, reduced waste, and operational simplicity. orgchemres.orgscirp.org

A notable MCR for this system is the "Victory reaction," a microwave-assisted one-pot cyclocondensation of an α,β-unsaturated ester, an amidine system (like guanidine), and an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.neturl.edu This approach allows for the generation of multifunctionalized pyrido[2,3-d]pyrimidines with several points of diversity. researchgate.net By carefully selecting the starting components, scaffolds with substitution patterns amenable to conversion into this compound can be accessed directly. nih.gov

Reaction ComponentsCatalyst/ConditionsKey FeatureReference(s)
Aromatic Aldehydes, Malononitrile, 4(6)-AminouracilMicrowave Irradiation or Diammonium hydrogen phosphate (B84403) (DAHP) in waterHigh yields, environmentally friendly, rapid synthesis nih.govscirp.org
α,β-Unsaturated Esters, Amidine Systems, MalononitrileMicrowave IrradiationOne-pot synthesis of multifunctionalized products researchgate.neturl.edu
β-Oxodithioesters, 1,3-Dimethyl-6-amino Uracil, AldehydesDeep Eutectic SolventGood to excellent yields, operational simplicity, green media benthamdirect.com

Catalytic Systems and Green Chemistry in Pyrido[2,3-d]pyrimidine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. The synthesis of pyrido[2,3-d]pyrimidines has benefited significantly from the application of green chemistry principles and advanced catalytic systems. orgchemres.org

The use of water as a reaction medium is a key aspect of green synthesis. jmaterenvironsci.com Several protocols have been developed for the MCR-based synthesis of pyrido[2,3-d]pyrimidines in aqueous media, often facilitated by catalysts like diammonium hydrogen phosphate (DAHP) or L-proline. scirp.orgjmaterenvironsci.com Microwave irradiation is another green technique frequently employed to accelerate these reactions, drastically reducing reaction times from hours to minutes and often improving yields. scirp.orgurl.edu

Nanocatalysis represents a frontier in this area, with various nano-catalysts being developed for efficient synthesis. rsc.org Magnetic nanoparticles, such as Fe3O4-based catalysts, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. rsc.orgresearchgate.net These catalysts have been successfully applied to the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives, offering a green, efficient, and reusable catalytic system. rsc.org

Catalytic System / MethodReaction TypeAdvantagesReference(s)
Diammonium hydrogen phosphate (DAHP)Three-component condensationUse of aqueous media, cheap catalyst scirp.org
Zirconium dioxide nanoparticlesThree-component one-pot reactionHeterogeneous catalyst, green procedure rsc.org
Magnetic Fe3O4@TiO2@NH2@PMo12O40One-pot multicomponent reactionRecyclable magnetic nano-catalyst rsc.org
Vitamin CMulticomponent reactionBio-based, green, solvent-free conditions researchgate.net
Microwave IrradiationThree-component condensationRapid synthesis (5-10 min), high yields, environmentally friendly nih.govscirp.org

Process Optimization for High-Yield Production of this compound

The efficient and high-yield synthesis of this compound is a critical aspect of its viability as a key intermediate in the development of various biologically active molecules. Process optimization focuses on maximizing the product yield, minimizing impurities, and ensuring the scalability and cost-effectiveness of the synthetic route. Research in this area typically involves a systematic investigation of reaction parameters such as temperature, reaction time, catalyst selection, and solvent effects.

Optimization efforts often center on the chlorination step, which is crucial for introducing a reactive handle for further functionalization. The conversion of a hydroxyl group to a chloro group is a common transformation in the synthesis of related heterocyclic compounds. For instance, the chlorination of a corresponding hydroxypyrimidine can be achieved using reagents like phosphorus oxychloride (POCl₃). mdpi.com The efficiency of this step is highly dependent on the reaction conditions.

Table 1: Key Parameters for the Optimization of the Chlorination Step in Pyrido[2,3-d]pyrimidine Synthesis.

Detailed research into the synthesis of related chloro-pyrimidine derivatives has highlighted the importance of controlling reaction conditions to achieve high yields. For instance, in the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a yield of 91.0% was reported through a process involving a condensation reaction followed by cyclization and elimination, with careful control of temperature and reagents. google.com Similarly, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol (B145695) at room temperature for 2 hours exclusively yielded the 4-ethoxy-substituted product in 89% yield, demonstrating the potential for high selectivity and yield in nucleophilic substitution reactions on the pyrimidine ring. mdpi.com

Table 2: Optimized Reaction Steps for High-Yield Production (based on analogous compounds).

Chemical Transformations and Derivatization Strategies of 4 Chloro 6 Methoxypyrido 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing halogenated pyridopyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the fused pyridine (B92270) ring, facilitates the displacement of the chlorine atom by various nucleophiles.

Reactivity at the C-4 Chlorine Moiety

The chlorine atom at the C-4 position of the pyrido[2,3-d]pyrimidine (B1209978) ring is highly susceptible to nucleophilic attack. This reactivity is analogous to that observed in 2,4-dichloropyrimidines, where the C-4 position is generally more reactive towards nucleophiles than the C-2 position. stackexchange.com The greater reactivity at C-4 is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at this position and the ability of the para-nitrogen atom (N-1) to effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com

In pyrido[2,3-d]pyrimidines, this inherent reactivity is preserved. The displacement of the C-4 chloride can be readily achieved with a wide range of N-, O-, and S-based nucleophiles. For instance, reactions with various amines (anilines, aliphatic amines), alkoxides, and thiolates proceed efficiently to yield the corresponding 4-substituted-6-methoxypyrido[2,3-d]pyrimidines. nih.gov Studies on related fused pyrimidine systems, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have shown that amination with anilines can be effectively promoted in water under acidic conditions, highlighting an environmentally benign approach to this key transformation. nih.gov

Investigations into Substituent Effects on SNAr Efficiency

Substituents on the pyridopyrimidine ring play a critical role in modulating the efficiency and regioselectivity of SNAr reactions. The methoxy (B1213986) group at the C-6 position in 4-chloro-6-methoxypyrido[2,3-d]pyrimidine is an electron-donating group (EDG). In related dichloropyrimidine systems, an EDG at the C-6 position can influence the relative reactivity of the C-2 and C-4 positions. wuxiapptec.com While the C-4 position is typically more reactive, strong electron-donating groups can sometimes alter this selectivity. wuxiapptec.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridopyrimidines are excellent substrates for these transformations.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck)

The Suzuki-Miyaura reaction is a widely used method for creating C-C bonds by coupling an organoboron reagent with a halide. The C-4 chlorine of this compound is a suitable handle for this transformation. In analogous systems, such as 2,4-dichloropyrimidines, regioselective Suzuki coupling at the C-4 position can be achieved with high efficiency using various palladium catalysts and conditions. semanticscholar.org Microwave-assisted procedures with low catalyst loading (e.g., 0.5 mol% Pd(PPh₃)₄) have been shown to provide C-4 substituted pyrimidines in good to excellent yields within short reaction times. semanticscholar.org

The reaction tolerates a wide range of aryl and heteroaryl boronic acids. For instance, a scalable and environmentally friendly Suzuki-Miyaura protocol using micellar catalysis in water has been reported for the synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine, demonstrating the industrial applicability of this chemistry. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on Related Chloro-Pyrimidine Scaffolds
SubstrateBoronic AcidCatalyst/ConditionsProductYieldReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW, 100°C2-Chloro-4-phenylpyrimidine95% semanticscholar.org
2,4-Dichloro-6-methoxypyrimidinePhenylboronic acidNot specifiedMixture of 2-chloro-4-methoxy-6-phenylpyrimidine and 4-chloro-6-methoxy-2-phenylpyrimidineN/A (No selectivity) semanticscholar.org
4,6-Dichloro-2-(methylthio)pyrimidine (B19916)Arylboronic acidsNot specified4-Aryl-6-chloro-2-(methylthio)pyrimidineGood mdpi.com

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. This reaction provides an alternative to classical SNAr for coupling amines to the pyridopyrimidine core, particularly for less nucleophilic amines or when milder conditions are required. The C-4 chlorine atom serves as the reactive site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. This methodology allows for the synthesis of a diverse array of 4-amino-6-methoxypyrido[2,3-d]pyrimidines, which are common substructures in pharmacologically active molecules.

Modifications and Transformations of the Methoxy Group

While the C-4 chlorine is the most common site for derivatization, the C-6 methoxy group can also be chemically modified. The most significant transformation is O-demethylation to reveal the corresponding pyridopyrimidin-6-one. This conversion is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydroiodic acid (HI).

The resulting pyridopyrimidinone scaffold possesses a hydrogen-bond donating amide-like functionality, which can be crucial for biological activity and can serve as a point for further N-alkylation or other modifications. In some cases, the alkoxy group can act as a leaving group in SNAr reactions, although this is generally less favorable than displacement of a halide. For example, in studies of 6-alkoxy-4-chloro-5-nitropyrimidines, it was found that after initial displacement of the C-4 chlorine by an amine, a second substitution could occur at C-6, displacing the alkoxy group to form a disubstituted product. chemrxiv.org This indicates that under certain conditions, particularly with an activated ring system, the methoxy group can be replaced.

Further Functionalization at Unsubstituted Positions

The pyridine ring of the this compound core, while electron-deficient, can undergo electrophilic substitution reactions under specific conditions. The presence of the methoxy group at C6 can influence the regioselectivity of these reactions. Key strategies for introducing new functional groups at the C5 and C7 positions include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. While the pyridopyrimidine system is generally electron-poor, the reaction can be driven to introduce a formyl group, which serves as a versatile handle for further transformations. Formylation reactions have been described for pyrido[2,3-d]pyrimidines as a crucial step for introducing new functionalities via the resulting carboxaldehyde intermediate. ijpcbs.com The reaction typically employs a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic iminium species then attacks the pyridopyrimidine ring.

Halogenation: Direct halogenation of the pyridopyrimidine core at the C5 or C7 position can be achieved using various halogenating agents. For instance, bromination can be accomplished with reagents like N-bromosuccinimide (NBS). The introduction of a halogen atom at these positions opens up possibilities for subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions

While not a direct functionalization of an unsubstituted position, the introduction of a leaving group, such as a halogen, via electrophilic substitution paves the way for a wide array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures. For instance, a bromo-substituted pyridopyrimidine can undergo Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce aryl, alkynyl, or amino functionalities, respectively.

The table below summarizes some of the key research findings related to the functionalization at unsubstituted positions of related pyridopyrimidine systems, which can be extrapolated to the target molecule.

Interactive Data Table: Functionalization at Unsubstituted Positions of Pyrido[2,3-d]pyrimidine Derivatives

Reaction TypeReagents and ConditionsPosition of FunctionalizationProductComments
Vilsmeier-Haack FormylationPOCl₃, DMFC5 or C7Formyl-substituted pyridopyrimidineThe formyl group is a versatile intermediate for further synthesis. ijpcbs.com
HalogenationN-Bromosuccinimide (NBS)C5 or C7Bromo-substituted pyridopyrimidineIntroduces a handle for cross-coupling reactions.

Advanced Synthetic Applications and Scaffold Diversification

Construction of Polycyclic and Fused Heterocyclic Systems

The planar structure and reactive chlorine atom of 4-chloro-6-methoxypyrido[2,3-d]pyrimidine make it an excellent precursor for the construction of polycyclic and fused heterocyclic systems. These larger, more complex structures are of great interest as they can mimic natural products and explore novel regions of chemical space.

One common strategy involves intramolecular cyclization reactions. For instance, after a nucleophilic substitution at the C4 position with a suitably functionalized amine, a subsequent intramolecular reaction can lead to the formation of a new ring. A notable example is the synthesis of tricyclic pyrimido[4,5-b] nih.govmdpi.combenzodiazepines from a related 5-amino-4-anilino-6-chloropyrimidine precursor. nih.gov This methodology could be adapted to this compound, where the pyridine (B92270) ring is already fused.

Another approach is through transition metal-catalyzed cross-coupling reactions followed by cyclization. For example, a Suzuki or Stille coupling at the C4 position could introduce a side chain that can then undergo a palladium-catalyzed intramolecular C-H activation or a Heck reaction to form an additional fused ring. The synthesis of various pyridodipyrimidine systems, which are tricyclic in nature, often employs condensation reactions of functionalized pyrimidines. nih.gov

Table 1: Representative Strategies for Polycyclic System Construction

Reaction TypeDescriptionPotential Outcome
Intramolecular Nucleophilic Aromatic SubstitutionDisplacement of the C4-chloro group by an internal nucleophile tethered to a substituent on the pyridopyrimidine core.Formation of a new heterocyclic ring fused to the pyridopyrimidine system.
Palladium-Catalyzed AnnulationSequential cross-coupling and intramolecular C-H activation or other cyclization reactions.Construction of complex, multi-ring aromatic systems.
Condensation ReactionsReaction with bifunctional reagents to form a new fused ring.Generation of diverse fused heterocyclic scaffolds. nih.gov

Utility in Library Synthesis for Chemical Space Exploration

The concept of privileged substructures is central to modern medicinal chemistry, and the pyrido[2,3-d]pyrimidine (B1209978) scaffold is considered one such structure. This compound is an ideal starting point for the generation of compound libraries due to its predictable reactivity at the C4 position.

Combinatorial chemistry approaches can be readily applied by reacting the chloro derivative with a diverse panel of nucleophiles, such as amines, thiols, and alcohols. This allows for the rapid generation of a large number of analogues with varied substituents at the C4 position. A general synthetic scheme for such a library is outlined below. nih.gov

This strategy enables the exploration of the structure-activity relationship (SAR) around the pyridopyrimidine core. By systematically varying the R group, chemists can probe the effects of different functionalities on biological activity, leading to the identification of lead compounds for drug development programs. The synthesis of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, a related scaffold, demonstrates the feasibility of introducing structural diversity at multiple positions.

Table 2: Example of a Combinatorial Library Synthesis

ScaffoldDiverse Reagent (R-NuH)Resulting C4-SubstituentPotential Library Size
This compoundPrimary & Secondary Amines-NHR, -NRR'100s-1000s
This compoundThiols-SR100s-1000s
This compoundAlcohols/Phenols-OR100s-1000s

Chemo- and Regioselective Derivatization for Complex Molecular Architectures

The pyrido[2,3-d]pyrimidine ring system possesses multiple sites for potential derivatization. However, the inherent electronic properties of the scaffold allow for a high degree of chemo- and regioselectivity. The C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com This is a general trend observed in related chloropyrimidine systems. mdpi.com

The methoxy (B1213986) group at the C6 position is generally stable under the conditions used for C4 substitution. However, under more forcing conditions, it could potentially be displaced. The nitrogen atoms in the pyrimidine (B1678525) ring can be quaternized, but this typically requires strong alkylating agents. The pyridine ring can also undergo electrophilic substitution, although the electron-withdrawing nature of the fused pyrimidine ring makes it less reactive than pyridine itself.

This predictable reactivity allows for the sequential and controlled introduction of different functional groups, enabling the construction of highly complex and stereochemically defined molecules. For instance, a nucleophilic substitution at C4 can be followed by a modification of the methoxy group at C6, or a reaction on the pyridine ring. The chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines highlight how different positions on a pyrimidine ring can be selectively targeted based on the nature of the nucleophile and the reaction conditions. researchgate.net

Table 3: Reactivity of Different Positions on the Pyrido[2,3-d]pyrimidine Core

PositionReactivityTypical Reactions
C4Highly ElectrophilicNucleophilic Aromatic Substitution (SNAr)
C6Less ReactiveNucleophilic Substitution (harsher conditions)
Pyrimidine NitrogensNucleophilicAlkylation, N-Oxidation
Pyridine RingModerately Electron-DeficientElectrophilic Substitution (requires activation)

Scalable Synthetic Routes for Research and Development

The development of scalable synthetic routes is crucial for the translation of promising compounds from laboratory-scale research to preclinical and clinical development. A common and scalable approach to the pyrido[2,3-d]pyrimidine core starts from readily available 2-aminonicotinic acid.

A plausible scalable synthesis for this compound is outlined below. The initial steps involve the construction of the pyridopyrimidine core, followed by chlorination to install the reactive handle for further diversification.

The synthesis of related pyrido[2,3-d]pyrimidine derivatives has been reported to start with the reaction of 2-aminonicotinic acid with urea (B33335) to form an intermediate which is then reacted with POCl₃. nih.gov This suggests a robust and scalable pathway to the core structure. Subsequent functional group manipulations would lead to the target compound. The key challenge in scaling up such a synthesis often lies in the purification of intermediates and the handling of hazardous reagents like phosphorus oxychloride. However, these are well-established industrial processes.

Table 4: Proposed Scalable Synthetic Route

StepStarting MaterialReagentsProductKey Considerations for Scale-up
12-Aminonicotinic AcidUreaPyrido[2,3-d]pyrimidine-2,4-dioneHigh temperature reaction, control of side products.
2Pyrido[2,3-d]pyrimidine-2,4-dionePOCl₃2,4-Dichloropyrido[2,3-d]pyrimidineSafe handling of POCl₃, quench procedure.
32,4-Dichloropyrido[2,3-d]pyrimidineSodium MethoxideThis compoundControl of regioselectivity, anhydrous conditions.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

No specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular orbital analysis for 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine have been found. While computational investigations on analogous structures, such as 6-bromopyrido[2,3-d]pyrimidine derivatives, have utilized DFT calculations to analyze frontier molecular orbitals, similar analyses for the 4-chloro-6-methoxy derivative are not present in the reviewed literature. tandfonline.com

Conformational Landscape and Energetics

There is no available research that specifically maps the conformational landscape or details the energetics of different conformers for this compound. While studies on similar molecules have used computational methods to determine the most stable isomers, a dedicated conformational analysis for this compound has not been published. tandfonline.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational prediction of spectroscopic properties is a common practice in chemical research, often used to complement experimental data. However, no studies were found that present predicted NMR, IR, or UV-Vis spectra for this compound based on quantum chemical calculations.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Chloro-6-methoxypyrido[2,3-d]pyrimidine, and what reaction conditions are critical for high yields?

  • Methodological Answer : A typical synthesis involves reacting 2,4-dichloro-6-methoxypyrimidine with a thiol-containing intermediate (e.g., 2-((3,4-dimethylphenylamino)methyl)-3-chloro-benzenethiol) in dry methylbenzene using NaH as a base. Key conditions include:

  • Anhydrous solvent to prevent side reactions.
  • Room temperature stirring for 12 hours to ensure complete reaction.
  • Purification via silica gel column chromatography to isolate the product in high yield (90% reported) .
    • Critical Parameters : Moisture control, stoichiometric equivalence of reagents, and efficient chromatographic separation are essential for reproducibility.

Q. How should researchers safely handle chlorinated pyrimidine derivatives during synthesis?

  • Methodological Answer : Implement the following safety protocols:

  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Follow waste disposal guidelines: Segregate halogenated waste and transfer it to certified chemical disposal services .
    • Key Safety Measures : Adhere to hazard codes (e.g., H303+H313+H333) and use engineering controls like P264 (wash hands thoroughly) and P305+P351+P338 (eye rinse protocols) .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., methoxy and chloro groups). Compare experimental shifts with computational predictions (e.g., DFT calculations).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine atoms.
  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths, angles, and molecular conformation .

Advanced Research Questions

Q. How can rotational disorder in crystallographic analysis of this compound derivatives be resolved?

  • Methodological Answer :

  • Refinement Strategies : Use software like SHELXL to model disorder over two sites. Refine occupancy ratios (e.g., 0.68:0.32) and apply restraints to bond distances and angles.
  • Hydrogen Bond Analysis : Investigate intramolecular interactions (e.g., N–H⋯N bonds) that stabilize specific conformations.
  • Validation Tools : Cross-validate results with residual density maps and R-factor metrics to ensure accuracy .

Q. What strategies can mitigate conflicting spectral data (e.g., unexpected NMR peaks) during purity assessment?

  • Methodological Answer :

  • 2D NMR Techniques : Perform COSY and HSQC experiments to distinguish between impurities and structural isomers.
  • Chromatographic Purity Checks : Use HPLC or GC-MS to identify side products.
  • Reaction Optimization : Adjust stoichiometry, temperature, or solvent polarity to minimize byproducts. For example, substituting NaH with milder bases may reduce side reactions .

Q. How can researchers design biological assays to evaluate the anticancer potential of this compound?

  • Methodological Answer :

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Compare IC50_{50} values with standard chemotherapeutics.
  • Mechanistic Studies : Perform flow cytometry to detect apoptosis markers (e.g., Annexin V/PI staining) or Western blotting for caspase activation.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the pyrimidine ring) to identify key pharmacophores .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to substitution (e.g., C4 chloro group).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA.
  • Transition State Analysis : Map energy barriers for potential intermediates using QM/MM hybrid methods .

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